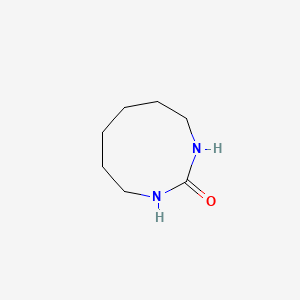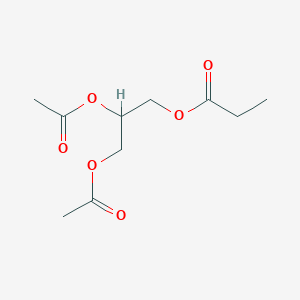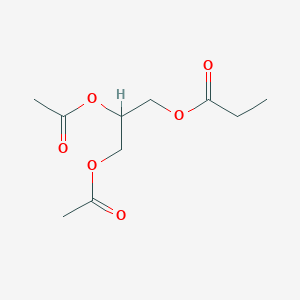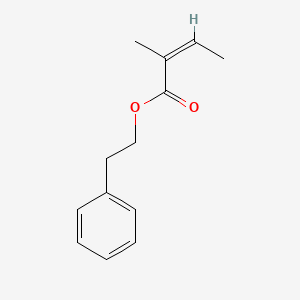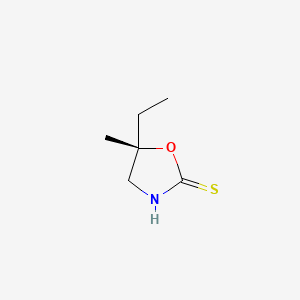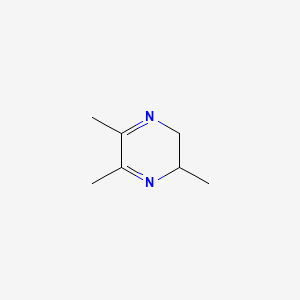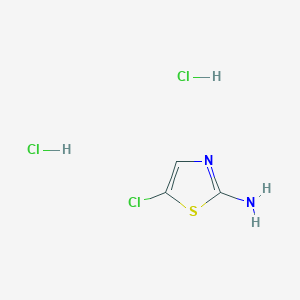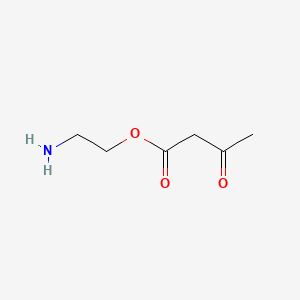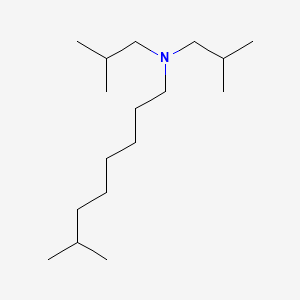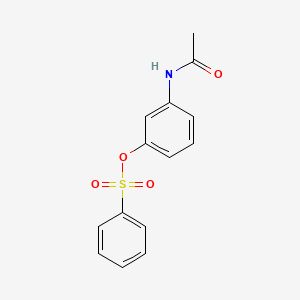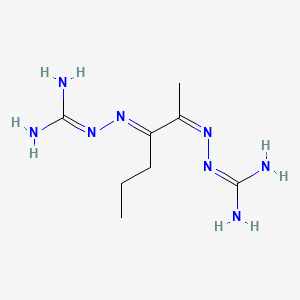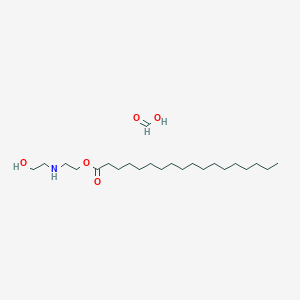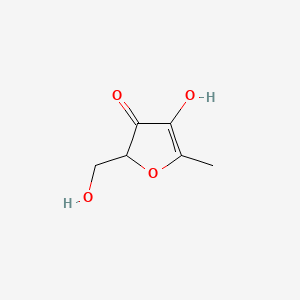
3-Mercaptoheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptoheptan-4-one is an organic compound characterized by the presence of a thiol group (-SH) and a ketone group (C=O) within its molecular structure. This compound is known for its distinctive sulfurous odor and is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Mercaptoheptan-4-one can be synthesized through several methods. One common approach involves the reaction of heptan-4-one with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mercaptoheptan-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Alkylated thiols and thioethers.
Applications De Recherche Scientifique
3-Mercaptoheptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Mercaptoheptan-4-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can affect cellular pathways and biochemical processes, making the compound useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
- 3-Mercaptohexan-4-one
- 3-Mercaptooctan-4-one
- 4-Mercaptoheptan-3-one
Comparison: 3-Mercaptoheptan-4-one is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a different reactivity profile and odor characteristics, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
63458-78-6 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
3-sulfanylheptan-4-one |
InChI |
InChI=1S/C7H14OS/c1-3-5-6(8)7(9)4-2/h7,9H,3-5H2,1-2H3 |
Clé InChI |
FUMNWNPDMTVHCC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


